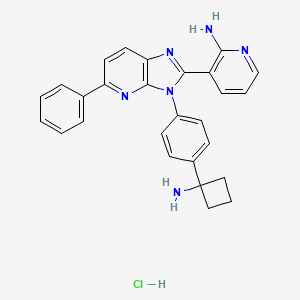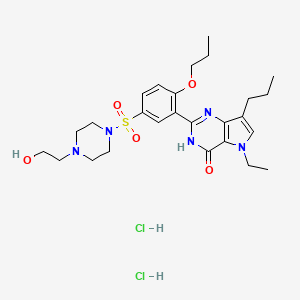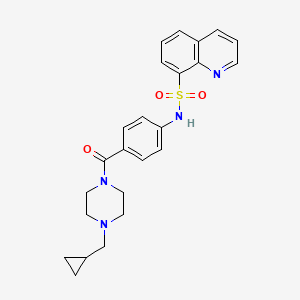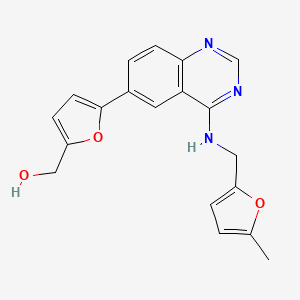
(5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol
Descripción general
Descripción
ML167 es un inhibidor altamente selectivo de la cinasa 4 similar a Cdc2 (Clk4), con una concentración inhibitoria (IC50) de 136 nanomolares. Muestra una selectividad más de diez veces mayor para quinasas estrechamente relacionadas como Clk1, Clk2, Clk3 y la cinasa 1A y 1B regulada por fosforilación de tirosina de doble especificidad . Este compuesto se utiliza principalmente en la investigación científica para estudiar el empalme de genes y las vías de señalización de las quinasas .
Aplicaciones Científicas De Investigación
ML167 se utiliza ampliamente en la investigación científica, particularmente en las siguientes áreas:
Química: Como una sonda para estudiar la actividad y la inhibición de las quinasas.
Biología: Para investigar el papel de Clk4 en el empalme de genes y los procesos celulares.
Medicina: Posibles aplicaciones terapéuticas en enfermedades donde Clk4 está implicado, como el cáncer.
Industria: Utilizado en el desarrollo de inhibidores de quinasas y otros agentes terapéuticos
Mecanismo De Acción
ML167 ejerce sus efectos inhibiendo selectivamente Clk4. Se une al sitio de unión a ATP de Clk4, previniendo la fosforilación de proteínas ricas en serina / arginina, que son componentes esenciales del spliceosoma. Esta inhibición interrumpe el empalme de genes y afecta varios procesos celulares .
Análisis Bioquímico
Biochemical Properties
ML167 plays a significant role in biochemical reactions, particularly in the regulation of gene splicing . It interacts with the Cdc2-like kinases, which phosphorylate the serine/arginine-rich (SR) proteins, a major component of the spliceosome . The nature of these interactions is primarily inhibitory, with ML167 acting as a selective inhibitor of Clk4 .
Cellular Effects
The effects of ML167 on various types of cells and cellular processes are significant. It influences cell function by regulating gene splicing through its interaction with the Cdc2-like kinases
Molecular Mechanism
ML167 exerts its effects at the molecular level primarily through its inhibitory action on Clk4 . It binds to Clk4, inhibiting its activity and thereby affecting the phosphorylation of SR proteins involved in gene splicing
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de ML167 implica múltiples pasos, comenzando con la preparación de la estructura central de quinazolina. Los pasos clave incluyen:
Formación del núcleo de quinazolina: Esto se logra típicamente mediante la ciclación de un precursor adecuado.
Funcionalización: Introducción de los grupos furano y metanol al núcleo de quinazolina.
Ensamblaje final: Acoplamiento de la quinazolina funcionalizada con el anillo de furano.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para ML167 no están ampliamente documentados, la síntesis generalmente sigue los mismos principios que la preparación de laboratorio, escalada para uso industrial. Esto implica optimizar las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para maximizar el rendimiento y la pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
ML167 experimenta varias reacciones químicas, que incluyen:
Oxidación: El anillo de furano en ML167 puede oxidarse en condiciones específicas.
Reducción: Las reacciones de reducción pueden modificar el núcleo de quinazolina.
Sustitución: El grupo metanol se puede sustituir por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como haluros de alquilo y cloruros de acilo para reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del anillo de furano puede conducir a la formación de furanonas, mientras que la reducción del núcleo de quinazolina puede producir dihidroquinazolinas .
Comparación Con Compuestos Similares
Compuestos similares
Inhibidores de Clk1: Compuestos que inhiben Clk1, como ML298.
Inhibidores de Clk2: Compuestos que inhiben Clk2, como ML402.
Inhibidores de Clk3: Compuestos que inhiben Clk3, como ML382.
Singularidad
ML167 es único debido a su alta selectividad para Clk4 sobre otras quinasas estrechamente relacionadas. Esta selectividad lo convierte en una herramienta valiosa para estudiar el papel específico de Clk4 en los procesos celulares sin efectos significativos fuera del objetivo .
Propiedades
IUPAC Name |
[5-[4-[(5-methylfuran-2-yl)methylamino]quinazolin-6-yl]furan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-12-2-4-14(24-12)9-20-19-16-8-13(3-6-17(16)21-11-22-19)18-7-5-15(10-23)25-18/h2-8,11,23H,9-10H2,1H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCFOIBAEVAOLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC2=NC=NC3=C2C=C(C=C3)C4=CC=C(O4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1285702-20-6 | |
| Record name | 1285702-20-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: ML167 acts as an inhibitor of Cdc2-like kinase 4 (Clk4) []. Clk’s are involved in the phosphorylation of serine- and arginine-rich (SR) proteins, which are crucial components of the spliceosome, a complex responsible for gene splicing [].
A: While ML167's specific impact on splicing regulation is not extensively discussed in the provided papers, its inhibition of Clk4 suggests a potential role in modulating alternative splicing. Clk kinases are known to phosphorylate SR proteins, which are key regulators of splice site selection. Thus, ML167's inhibition of Clk4 may disrupt the phosphorylation status of SR proteins, ultimately influencing alternative splicing patterns [].
A: Research suggests that the PAK1-Clk-SRRM1 network, which includes Clk kinases, contributes to chemoresistance in acute myeloid leukemia (AML) []. By inhibiting Clk kinases, ML167 could potentially disrupt this network and enhance the sensitivity of chemoresistant AML cells to chemotherapy [].
A: Yes, studies indicate that combining ML167 with a PAK1 inhibitor (FRAX597) synergistically reduces the growth and colony-forming capacity of chemoresistant AML cells, further sensitizing them to chemotherapy [].
ANone: The molecular formula of ML167 is C19H17N3O3, and its molecular weight is 335.36 g/mol. This information can be derived from its chemical name: (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol.
ANone: The provided research papers do not offer specific details regarding the spectroscopic data (e.g., NMR, IR, Mass Spectrometry) of ML167.
A: Computational studies using structure-based bioactive pharmacophore modeling and virtual screening have identified ML167 as a potential inhibitor of EGFR, including some of its clinically relevant mutations [].
A: ML167 exhibits a good fit with the 3D pharmacophore model of EGFR and its mutants in silico []. Furthermore, it displays favorable binding energy compared to known EGFR inhibitors like Gefitinib and Erlotinib in computational studies [].
A: The current evidence for ML167's activity against EGFR is based solely on computational studies []. Further experimental validation, including in vitro and in vivo studies, is required to confirm its efficacy and potency as an EGFR inhibitor.
ANone: The provided research articles do not delve into the detailed pharmacokinetics (absorption, distribution, metabolism, excretion) of ML167.
ANone: No information on clinical trials involving ML167 is available in the provided scientific papers.
ANone: The research papers do not provide specific details regarding the toxicity profile or potential adverse effects of ML167.
A: The provided research primarily focuses on ML167's potential in AML []. There is no information regarding its application or investigation in other diseases.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


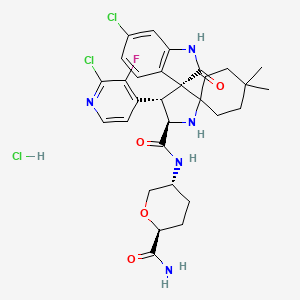
![(1R,9R)-1-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylideneamino]-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one](/img/structure/B609040.png)
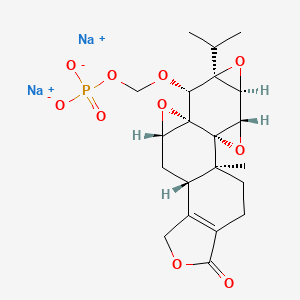
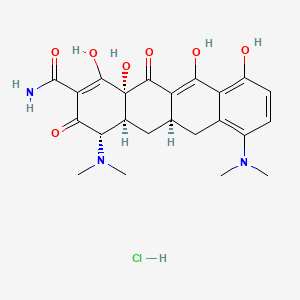

![N-(3-Azidopropyl)-4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanamide](/img/structure/B609051.png)
